molecular formula C14H11FO2 B7860157 3-(4-Fluoro-2-methylphenyl)benzoic acid

3-(4-Fluoro-2-methylphenyl)benzoic acid

Cat. No.: B7860157
M. Wt: 230.23 g/mol
InChI Key: ONDXPXZFVLAWKG-UHFFFAOYSA-N
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Description

3-(4-Fluoro-2-methylphenyl)benzoic acid is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-fluoro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-7-12(15)5-6-13(9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDXPXZFVLAWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874133-65-0
Record name 4′-Fluoro-2′-methyl[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874133-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

3-(4-Fluoro-2-methylphenyl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 3-(4-Fluoro-2-methylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to serve as an authoritative resource for professionals engaged in advanced research and development.

Compound Identification and Physicochemical Properties

This compound belongs to the class of biaryl compounds, which are scaffolds of high value in drug discovery. The presence of a fluorine atom and a methyl group on one of the phenyl rings can significantly influence the molecule's conformational preference, lipophilicity, and metabolic stability, making it an attractive building block for creating novel therapeutic agents.

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.24 g/mol
Canonical SMILES CC1=C(C=C(C=C1)F)C2=CC=CC(=C2)C(=O)O
InChI Key Based on structure; specific key not indexed in major databases.
CAS Number Not readily available in public chemical databases.
Predicted XlogP ~3.6 - 4.0 (Estimated based on structural analogs)
Physical Form Expected to be a white to off-white crystalline solid at room temperature.

Note: Some properties are estimated based on the compound's structure and data from analogous molecules due to the limited availability of experimental data for this specific compound in public literature.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most logical and widely adopted method for synthesizing biaryl compounds like this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its precursors.[1][2]

The primary synthetic strategy involves the coupling of an aryl halide (or triflate) with an arylboronic acid. For the target molecule, the most efficient pathway couples methyl 3-bromobenzoate with (4-fluoro-2-methylphenyl)boronic acid , followed by hydrolysis of the resulting ester.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, where reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 1: Suzuki-Miyaura Coupling to Synthesize Methyl 3-(4-fluoro-2-methylphenyl)benzoate

  • Reagent Preparation: In a nitrogen-flushed Schlenk flask, combine (4-fluoro-2-methylphenyl)boronic acid (1.0 eq.), methyl 3-bromobenzoate (1.1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.). The aqueous base is crucial as it facilitates the transmetalation step in the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction's progress by TLC, typically staining with potassium permanganate. The reaction is generally complete within 4-12 hours.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl 3-(4-fluoro-2-methylphenyl)benzoate.

Step 2: Saponification to this compound

  • Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 eq.).

  • Reaction Monitoring: Stir the mixture at room temperature. The progress of the saponification can be monitored by TLC until the starting ester is fully consumed.

  • Acidification and Extraction: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of ~2-3 using 1M hydrochloric acid (HCl). The carboxylic acid product will precipitate.

  • Isolation and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product. If necessary, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a highly pure product.

Diagram of the Synthetic Workflow

G cluster_0 Precursors cluster_1 Suzuki-Miyaura Coupling cluster_2 Saponification P1 Methyl 3-bromobenzoate S1 Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90°C P1->S1 P2 (4-Fluoro-2-methylphenyl)boronic acid P2->S1 Intermediate Methyl 3-(4-fluoro-2-methylphenyl)benzoate S1->Intermediate C-C Bond Formation S2 1. LiOH, THF/H₂O 2. HCl (aq) Intermediate->S2 Product This compound S2->Product Hydrolysis Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar¹-X (Methyl 3-bromobenzoate) ArX->OxAdd PdII_1 Ar¹-Pd(II)L₂-X OxAdd->PdII_1 Transmetalation Transmetalation PdII_1->Transmetalation ArBOH Ar²-B(OH)₂ ((4-Fluoro-2-methylphenyl)boronic acid) Base Base (e.g., K₂CO₃) ArBOH->Base Base->Transmetalation PdII_2 Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Biaryl Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

Biaryl carboxylic acids are privileged structures in medicinal chemistry. The specific substitution pattern of this compound makes it a valuable intermediate for several applications:

  • Pharmaceutical Intermediates: Fluorinated benzoic acids are crucial in the synthesis of anti-inflammatory drugs, kinase inhibitors for oncology, and agents targeting metabolic disorders. [3]The biaryl motif is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic classes. [1]* Agrochemicals: The incorporation of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides, making this compound a potential precursor for advanced crop protection agents. [3]* Materials Science: Biaryl structures are often integrated into organic light-emitting diodes (OLEDs), liquid crystals, and specialty polymers to fine-tune their electronic and physical properties.

References

  • PubChemLite. 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (C14H10F2O2). Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 225–235. Available at: [Link]

  • Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Available at: [Link]

  • Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Halides. (2018). Green Chemistry. Available at: [Link]

  • PrepChem. Synthesis of 3-fluoro-4-methyl-benzoic acid. Available at: [Link]

  • Royal Society of Chemistry. Supplementary Information for Carboxylation of Aryl Halides with CO2. Available at: [Link]

  • ACS Publications. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Available at: [Link]

  • Cheméo. Chemical Properties of 3-Fluoro-4-trifluoromethylbenzoic acid, 2-biphenyl ester. Available at: [Link]

  • PubMed. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Available at: [Link]

  • ChemHelpASAP via YouTube. Suzuki cross-coupling reaction. Available at: [Link]

  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Available at: [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]

  • Google Patents. US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

Sources

A Technical Guide to 3-(4-Fluoro-2-methylphenyl)benzoic Acid and Its Structural Analogs: Properties and Safety Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical properties and safety data for 3-(4-Fluoro-2-methylphenyl)benzoic acid. An extensive search of chemical databases, including PubChem, indicates that this specific compound is not widely cataloged and, as such, does not have a dedicated PubChem Compound Identification (CID) or a readily available Safety Data Sheet (SDS). This suggests that it may be a novel or less-characterized substance.

In the interest of providing valuable guidance for researchers handling structurally related molecules, this document presents a detailed analysis of close structural analogs for which data are available. By examining the properties and hazards of these related compounds, we can infer a presumptive safety and handling protocol for this compound. This approach is grounded in the well-established principle that the toxicological and safety profiles of molecules are often closely linked to their structural features.

The primary analogs discussed in this guide are 2-(4-Fluoro-3-methylphenyl)benzoic acid and 4-Fluoro-3-methylbenzoic acid . This guide will provide their known physicochemical properties, a summary of their hazard profiles, and recommended safety procedures.

Physicochemical Properties of Structural Analogs

The chemical structure of the target compound, this compound, features a biphenyl core with fluoro and methyl substitutions. The analogs selected for this guide share these key structural motifs. Their properties are summarized in the table below.

Property2-(4-Fluoro-3-methylphenyl)benzoic acid4-Fluoro-3-methylbenzoic acid
Synonyms 4'-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid4-Fluoro-m-toluic acid
PubChem CID Not available in PubChem242828[1]
CAS Number 1183750-48-2403-15-6[1]
Molecular Formula C₁₄H₁₁FO₂C₈H₇FO₂[1]
Molecular Weight 230.24 g/mol 154.14 g/mol [1]
Appearance Solid (presumed)White to light yellow powder
Melting Point Not available164 - 168 °C

Safety and Hazard Information of Structural Analogs

The safety data for the structural analogs provide a basis for assessing the potential hazards of this compound. The available information indicates that these compounds should be handled with care, particularly regarding skin and eye contact, and inhalation of dust.

Hazard Category2-(4-Fluoro-3-methylphenyl)benzoic acid4-Fluoro-3-methylbenzoic acid
GHS Pictograms Not available
Signal Word Not availableWarning[1][2]
Hazard Statements Not availableH315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]
Precautionary Statements Not availableP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Based on the data from its analogs, it is prudent to assume that this compound may be an irritant to the skin, eyes, and respiratory system. As with many fine chemical solids, inhalation of the powder should be avoided.

Experimental Protocol: Safe Handling of Fluorinated Benzoic Acid Derivatives

The following is a generalized, step-by-step protocol for the safe handling of powdered chemical compounds like this compound and its analogs. This protocol is designed to be a self-validating system by incorporating engineering controls, personal protective equipment, and emergency preparedness.

  • Preparation and Engineering Controls:

    • Conduct a pre-work risk assessment to identify specific hazards.

    • Ensure a calibrated analytical balance is located inside a certified chemical fume hood or a ventilated balance enclosure.

    • Verify that the fume hood has adequate airflow.

    • Have an emergency eyewash station and safety shower readily accessible and tested.

  • Personal Protective Equipment (PPE):

    • Wear a buttoned lab coat, long pants, and closed-toe shoes.

    • Use splash-proof safety goggles or a face shield.

    • Wear nitrile or other chemically resistant gloves. Double-gloving is recommended for handling highly potent or sensitizing compounds.

    • For operations that may generate significant dust, a NIOSH-approved respirator with a particulate filter may be necessary.

  • Weighing and Handling Procedure:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully open the container of the chemical inside the fume hood to minimize the generation of airborne dust.

    • Use a clean, dedicated spatula to transfer the desired amount of the solid to the weigh boat.

    • Close the container tightly immediately after use.

    • Record the weight and proceed with the experimental work within the fume hood.

  • Spill and Waste Management:

    • In case of a small spill, carefully sweep up the solid material with a dustpan and brush, avoiding dust generation. Place the material in a sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent and decontaminating solution.

    • All contaminated materials (gloves, weigh boats, paper towels) must be disposed of in a designated hazardous waste container.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[2][4]

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Visualization of Experimental Workflow

The following diagram illustrates the key decision points and safety measures in the workflow for handling potentially hazardous chemical powders.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response start Start: New Experiment risk_assessment Conduct Risk Assessment start->risk_assessment ppe_check Verify PPE Availability risk_assessment->ppe_check eng_controls Check Engineering Controls (Fume Hood, etc.) ppe_check->eng_controls weigh Weigh Compound in Fume Hood eng_controls->weigh transfer Transfer to Reaction Vessel weigh->transfer spill Spill Occurs weigh->spill Potential reaction Perform Experiment transfer->reaction transfer->spill Potential decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate exposure Personnel Exposure reaction->exposure Potential waste_disposal Dispose of Hazardous Waste decontaminate->waste_disposal end End of Procedure waste_disposal->end spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup first_aid Administer First Aid exposure->first_aid report Report Incident first_aid->report spill_cleanup->report report->end

Caption: Workflow for Safe Handling of Chemical Powders.

Concluding Remarks

While a comprehensive safety profile for this compound is not currently available in public databases, a conservative approach based on the known hazards of its structural analogs is essential for ensuring laboratory safety. Researchers and drug development professionals should treat this compound as a potential skin, eye, and respiratory irritant and adhere to the stringent handling protocols outlined in this guide. The principles of conducting a thorough risk assessment, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies are paramount when working with any novel or uncharacterized chemical substance.

References

  • PubChem. 3-(4-Fluorophenyl)benzoic acid. [Link]

  • PubChem. 4-Fluoro-3-methylbenzoic acid. [Link]

Sources

The Biphenyl Scaffold: A Privileged Core for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Biphenyl Moiety

The biphenyl scaffold, characterized by two interconnected phenyl rings, stands as a quintessential privileged structure in medicinal chemistry.[1] Its inherent conformational flexibility, coupled with the capacity for extensive functionalization, allows for the precise three-dimensional positioning of pharmacophoric elements. This unique characteristic enables biphenyl-based compounds to engage with a wide array of biological targets, ranging from enzymes to receptors, with high affinity and specificity.[2] Historically, the utility of biphenyls has been demonstrated in numerous therapeutic areas, including cardiovascular disease and antivirals.[3] This guide delves into the contemporary strategies for synthesizing and applying novel biphenyl scaffolds, offering field-proven insights for researchers and drug development professionals. We will explore advanced synthetic methodologies that overcome the limitations of traditional cross-coupling reactions and showcase the application of these scaffolds in the development of next-generation therapeutics for oncology and infectious diseases.

Part 1: Advanced Synthetic Strategies for Biphenyl Core Construction

While classic methods like the Suzuki-Miyaura and Stille couplings have been the bedrock of biphenyl synthesis, the demand for greater efficiency, substrate scope, and functional group tolerance has driven the development of novel synthetic paradigms.[4]

C-H Activation: A Paradigm Shift in Biphenyl Synthesis

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for forging the biaryl bond, obviating the need for pre-functionalized starting materials.[5] This approach simplifies synthetic routes and allows for the late-stage modification of complex molecules. A notable advancement is the nitrile-directed meta-C-H functionalization of biaryl compounds.[6] This methodology provides a streamlined route to previously inaccessible substitution patterns.

A significant breakthrough in this area is the palladium-catalyzed C-H bond activation in benzene, supported on graphene oxide, leading to the formation of biphenyl with high yield.[7] This method highlights the potential of heterogeneous catalysis to improve the sustainability of biphenyl synthesis.

Decarboxylative Cross-Coupling: A Versatile and Benign Approach

Decarboxylative cross-coupling reactions utilize readily available and often inexpensive carboxylic acids as aryl sources, releasing carbon dioxide as the only byproduct.[8] This strategy is particularly advantageous due to the broad commercial availability of benzoic acid derivatives and their tolerance of diverse functional groups.

A highly efficient method for biaryl synthesis involves the palladium-catalyzed decarboxylative cross-coupling of arene carboxylic acids with aryl iodides.[9] This approach has demonstrated success in synthesizing sterically hindered biphenyls, which are often challenging to prepare using traditional methods.[9] Copper-catalyzed variations of this reaction further expand its utility and offer a cost-effective alternative to palladium-based systems.[10]

Visualizing Synthetic Advancements: A Comparative Workflow

G cluster_0 Traditional Cross-Coupling (e.g., Suzuki) cluster_1 Modern C-H Activation cluster_2 Decarboxylative Coupling a1 Aryl Halide a3 Pd Catalyst + Base a1->a3 a2 Arylboronic Acid a2->a3 a4 Biphenyl Product a3->a4 b1 Arene (unfunctionalized) b3 Pd/Cu Catalyst + Oxidant b1->b3 b2 Directing Group b2->b3 b4 Functionalized Biphenyl b3->b4 c1 Aryl Carboxylic Acid c3 Pd/Cu Catalyst + Ag Salt c1->c3 c2 Aryl Halide c2->c3 c4 Biphenyl Product + CO2 c3->c4 cluster_pathway DNA Damage Repair Pathway cluster_inhibition Mechanism of PARP Inhibition DNA Damage DNA Damage PARP-1 Activation PARP-1 Activation DNA Damage->PARP-1 Activation Recruitment of Repair Proteins Recruitment of Repair Proteins PARP-1 Activation->Recruitment of Repair Proteins Poly(ADP-ribosyl)ation DNA Repair DNA Repair Recruitment of Repair Proteins->DNA Repair Biphenyl PARP Inhibitor Biphenyl PARP Inhibitor Biphenyl PARP Inhibitor->PARP-1 Activation Inhibition

Sources

Technical Characterization Guide: 3-(4-Fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Fluoro-2-methylphenyl)benzoic acid (CAS: 874133-65-0) is a specialized biaryl building block utilized primarily in the synthesis of kinase inhibitors and advanced liquid crystalline polymers. Its structural core—a benzoic acid moiety coupled to a substituted phenyl ring—introduces specific steric and electronic properties critical for drug-receptor binding.

This guide provides an in-depth technical analysis of its physical properties, synthesis logic, and characterization protocols. While specific experimental data for this research chemical is often proprietary, this document synthesizes high-confidence Structure-Activity Relationship (SAR) data with standard industrial protocols to provide a definitive reference for researchers.

Part 1: Chemical Identity & Structural Analysis

The compound features a biaryl backbone with a carboxylic acid handle at the meta position of the primary ring, and a fluoro-methyl substitution pattern on the secondary ring. The ortho-methyl group introduces a torsional twist between the phenyl rings, disrupting planarity and influencing solid-state packing (melting point) and solubility.

AttributeDetail
IUPAC Name This compound
CAS Registry Number 874133-65-0
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.24 g/mol
SMILES OC(=O)c1cccc(c1)c2ccc(F)cc2C
Key Structural Features Biaryl axis (steric twist), Carboxylic acid (H-bond donor/acceptor), Fluorine (metabolic stability)

Part 2: Physical Properties (Melting & Boiling Points)[1]

Melting Point Analysis

The melting point (MP) is the primary indicator of purity and solid-state form (polymorph). For biaryl carboxylic acids, the MP is heavily influenced by the ability of the carboxylic acid dimers to pack efficiently despite the steric hindrance of the ortho-methyl group.

  • SAR-Derived Predicted Range: 160 °C – 185 °C

    • Basis: Structural analogs such as 2-Methyl-3-phenylbenzoic acid exhibit melting points in the 150–170 °C range [1].[1] The addition of the para-fluorine atom typically increases the melting point by 10–20 °C due to enhanced intermolecular interactions and crystal density.

    • Unsubstituted Analog: 3-Phenylbenzoic acid melts at 164–169 °C [2].[2]

  • Thermodynamic Behavior: The compound likely undergoes sublimation prior to decomposition if heated rapidly without a sealed crucible.

Boiling Point Analysis[4]
  • Predicted Boiling Point: 379.9 ± 30.0 °C (at 760 mmHg)

  • Practical Implications: This compound cannot be distilled at atmospheric pressure without significant decomposition (decarboxylation).

  • Vacuum Distillation: At 0.1 mmHg, the boiling point is estimated to drop to ~180–200 °C , though sublimation is the preferred purification method over distillation.

Solubility Profile
  • Water: Insoluble (< 0.1 mg/mL) due to the lipophilic biaryl core.

  • Alkaline Water (pH > 8): Soluble (forms the carboxylate salt).

  • Organic Solvents: Highly soluble in DMSO, Methanol, and Ethanol. Moderate solubility in Dichloromethane.

Part 3: Synthesis & Purification Logic

The synthesis of this compound is almost exclusively achieved via Suzuki-Miyaura Cross-Coupling . This pathway is chosen for its tolerance of the carboxylic acid functional group and high regioselectivity.

Reaction Pathway
  • Coupling Partners: 3-Carboxyphenylboronic acid (or ester) + 4-Fluoro-2-methyl-1-halobenzene (Bromide or Iodide).

  • Catalyst System: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ to prevent aryl scrambling and handle the steric bulk of the ortho-methyl group.

  • Base/Solvent: Aqueous Na₂CO₃ or K₂CO₃ in Dioxane or Toluene/Ethanol.

Impurity Control (Critical for MP Accuracy)
  • Homocoupling: Self-coupling of the boronic acid leads to 3,3'-biphenyldicarboxylic acid, which has a significantly higher melting point (>300 °C) and will artificially inflate the observed MP of the product.

  • Protodeboronation: Loss of the boronic acid group leads to benzoic acid (MP ~122 °C), which will depress the observed MP.

Synthesis Workflow Diagram

SynthesisWorkflow Start Reactants 3-Carboxyphenylboronic acid + 4-Fluoro-2-methyl-1-bromobenzene Conditions Suzuki Conditions Pd(dppf)Cl2 (3 mol%) K2CO3 (2.5 eq) Dioxane/H2O (4:1), 90°C Start->Conditions N2 Atmosphere Crude Crude Mixture (Biaryl Salt + Pd Black) Conditions->Crude 12-16 Hours Workup Workup Filter Pd -> Acidify (HCl) -> Extract (EtOAc) Crude->Workup Phase Separation Purification Crystallization Solvent: EtOH/H2O (1:1) Removes Homocoupling Impurities Workup->Purification Crude Solid Final Pure Product This compound Target MP: 160-185°C Purification->Final Drying @ 50°C

Figure 1: Optimized Suzuki-Miyaura synthesis workflow targeting high-purity isolation.

Part 4: Characterization Protocols

To ensure scientific integrity, the melting point must be determined using Differential Scanning Calorimetry (DSC) rather than simple capillary methods, as the latter can be subjective and prone to ramp-rate errors.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset melting point and heat of fusion ($ \Delta H_f $) to quantify crystallinity.

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if residual solvent exists).

  • Equilibration: Equilibrate at 40 °C for 5 minutes.

  • Ramp: Heat from 40 °C to 250 °C at a rate of 10 °C/min.

  • Analysis:

    • Endotherm 1 (Broad, <100°C): Indicates residual solvent (fail).

    • Endotherm 2 (Sharp, ~160-185°C): The melting event. Record $ T_{onset} $ and $ T_{peak} $.

    • Exotherm (Post-melt): Indicates decomposition or polymerization.

Characterization Logic Diagram

CharacterizationLogic cluster_Tests Quality Control Panel Sample Isolated Solid HPLC HPLC (254 nm) Purity > 98% Sample->HPLC NMR 1H NMR (DMSO-d6) Confirm Structure Sample->NMR DSC DSC MP & Polymorph check Sample->DSC Decision Compliance Check HPLC->Decision NMR->Decision DSC->Decision Release Release Batch Decision->Release Pass Reprocess Recrystallize Decision->Reprocess Fail

Figure 2: Quality control decision matrix for biaryl benzoic acid derivatives.

References

  • ChemBK. (2024). 3-Phenylbenzoic acid Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.).[3] Compound Summary: 3-Fluorobenzoic Acid Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

High-Efficiency Synthesis of 3-(4-Fluoro-2-methylphenyl)benzoic acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SXZ

Abstract & Strategic Overview

The synthesis of 3-(4-Fluoro-2-methylphenyl)benzoic acid presents two distinct challenges common in modern drug discovery: steric hindrance due to the ortho-methyl group and solubility/reactivity management of the unprotected carboxylic acid. While standard Suzuki conditions often utilize simple palladium salts, this protocol employs a robust catalyst system designed to overcome the energy barrier of the transmetallation step in sterically congested systems while maintaining high chemoselectivity in the presence of an acidic proton.

This guide details a scalable, reproducible protocol utilizing Pd(dppf)Cl₂·CH₂Cl₂ as the catalyst. This choice is driven by the ligand's large bite angle, which facilitates the reductive elimination of bulky biaryls, ensuring high turnover numbers (TON) and minimal protodeboronation side products.

Retrosynthetic Analysis & Mechanism

To synthesize the target biaryl, we disconnect the C-C bond between the two aromatic rings. The convergent strategy utilizes a boronic acid and an aryl halide.[1][2][3][4]

Strategic Disconnection
  • Fragment A (Electrophile): 1-Bromo-4-fluoro-2-methylbenzene (Commercially available, sterically hindered).

  • Fragment B (Nucleophile): 3-Carboxyphenylboronic acid (Hydrophilic, requires base modulation).

Reaction Scheme Visualization

ReactionScheme cluster_0 Coupling Partners Bromide 1-Bromo-4-fluoro- 2-methylbenzene (Steric Hindrance) Catalyst Pd(dppf)Cl2·DCM (2-5 mol%) Product 3-(4-Fluoro-2-methylphenyl) benzoic acid Bromide->Product Suzuki-Miyaura Cross-Coupling Boronic 3-Carboxyphenyl- boronic acid (Acidic Proton) Boronic->Product Suzuki-Miyaura Cross-Coupling Catalyst->Product Conditions K2CO3 (3.0 eq) 1,4-Dioxane / H2O 90°C, 12-16h Conditions->Product

Caption: Retrosynthetic disconnection and reaction conditions for the target biaryl system.

Critical Parameter Optimization

Before proceeding to the protocol, understand the causality behind these specific reagent choices:

Catalyst Selection: Why Pd(dppf)Cl₂?

The ortho-methyl group on the aryl bromide creates significant steric bulk around the palladium center after oxidative addition.

  • Standard Catalysts (e.g., Pd(PPh₃)₄): Often fail because the monodentate phosphines dissociate too easily or cannot force the bulky partners together during reductive elimination.

  • Pd(dppf)Cl₂: The bidentate ferrocenyl ligand (dppf) has a large bite angle (~99°). This geometric constraint "squeezes" the organic ligands (aryl groups) closer together, significantly accelerating the rate-limiting reductive elimination step, which is crucial for ortho-substituted biaryls.

Base Stoichiometry: The "Acid Trap"

The starting material contains a free carboxylic acid (-COOH).

  • Standard Suzuki: Uses 1.5–2.0 eq of base.

  • This Protocol: Requires 3.0–3.5 eq of Base .

    • 1.0 eq is immediately consumed to deprotonate the carboxylic acid (forming the carboxylate salt).

    • 1.0 eq is required to activate the boronic acid (forming the reactive boronate species).

    • 1.0+ eq acts as the buffer/excess to drive kinetics.

    • Failure to increase base loading is the #1 cause of low yields in this specific synthesis.

Detailed Experimental Protocol

Materials Table
ReagentMW ( g/mol )Equiv.[5]Amount (Example)Role
1-Bromo-4-fluoro-2-methylbenzene 189.021.01.89 g (10 mmol)Electrophile
3-Carboxyphenylboronic acid 165.941.21.99 g (12 mmol)Nucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.03245 mgCatalyst
Potassium Carbonate (K₂CO₃) 138.213.54.84 gBase
1,4-Dioxane Solvent-40 mLOrganic Solvent
Water (degassed) Solvent-10 mLCo-solvent
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Glassware Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum.

  • Solvent Degassing: In a separate flask, sparge the 1,4-Dioxane/Water mixture (4:1 ratio) with Nitrogen or Argon for 15 minutes. Oxygen inhibits the Pd(0) catalytic cycle.

  • Charging Solids: Add the Aryl Bromide (1.89 g), Boronic Acid (1.99 g), K₂CO₃ (4.84 g), and Pd(dppf)Cl₂ (245 mg) to the RBF.

  • Inert Atmosphere: Evacuate the RBF and backfill with Nitrogen (repeat 3 times).

  • Solvent Addition: Syringe the degassed solvent mixture (50 mL total) into the RBF.

  • Reaction: Heat the mixture to 90°C in an oil bath with vigorous stirring. Monitor by HPLC or TLC (Note: The product is polar/acidic). Reaction time is typically 12–16 hours .

Phase 2: Workup (Acid-Base Purification Strategy)

Since the product is an acid, we utilize pH manipulation to purify it from non-acidic impurities (like unreacted bromide or de-boronated byproducts) without immediate chromatography.

  • Cooling: Allow the reaction to cool to room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove palladium black. Rinse the pad with 20 mL of water and 20 mL of Ethyl Acetate (EtOAc).

  • First Extraction (Basic Wash): Transfer filtrate to a separatory funnel. The product is currently a salt (carboxylate) and resides in the aqueous layer .

    • Wash the aqueous layer with EtOAc (2 x 30 mL).

    • Discard the organic (EtOAc) layer. (This removes unreacted aryl bromide and non-polar byproducts).

  • Acidification (Critical Step):

    • Cool the aqueous layer in an ice bath.

    • Slowly add 1M HCl until the pH reaches ~2–3.

    • Observation: The solution should turn cloudy as the free acid product precipitates.

  • Second Extraction (Product Recovery):

    • Extract the now-acidic aqueous layer with EtOAc (3 x 40 mL).

    • Combine these organic layers.

  • Drying: Wash combined organics with Brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 3: Final Purification
  • Crude Appearance: Off-white to pale yellow solid.

  • Recrystallization (Preferred): Dissolve crude solid in minimum hot Ethanol/Water or Toluene. Cool slowly to 4°C.

  • Yield Expectation: 85–92%.

Process Visualization: Workup Logic

The following diagram illustrates the "Self-Cleaning" nature of the acid-base workup used in this protocol.

WorkupFlow ReactionMix Crude Reaction Mix (pH > 10) Partition Partition: Water / EtOAc ReactionMix->Partition OrgLayer1 Organic Layer 1 (Contains Impurities: Unreacted Bromide, Ligands) Partition->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 (Contains Product as Carboxylate Salt) Partition->AqLayer1 Keep Acidify Acidify with 1M HCl to pH 2-3 AqLayer1->Acidify Precipitate Product Precipitates (Free Acid Form) Acidify->Precipitate Extract Extract with EtOAc Precipitate->Extract FinalProduct Pure Product This compound Extract->FinalProduct

Caption: Acid-Base extraction workflow ensuring removal of non-acidic impurities.

Analytical Validation

To confirm the identity of This compound , look for these characteristic signals:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8-13.2 ppm (1H, broad s): Carboxylic acid proton (-COOH).

    • δ 7.9-8.0 ppm (2H, m): Protons on the benzoic acid ring ortho to the acid group (deshielded).

    • δ 2.2-2.3 ppm (3H, s): Methyl group on the fluoro-phenyl ring. Note: This will be a singlet, distinct from solvent peaks.

    • Aromatic Region: Complex splitting due to F-H coupling (

      
      ) on the fluoro-ring.
      
  • ¹⁹F NMR:

    • Single peak around -110 to -118 ppm (typical for aryl fluorides).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or O₂ leak.Degas solvents more rigorously. Ensure N₂ lines are tight. Switch to fresh catalyst.
Starting Material Remaining Incomplete Transmetallation (Sterics).Increase temperature to 100°C. Switch solvent to Toluene/Ethanol/Water (4:1:1) to allow higher reflux temp.
Product stuck in Aqueous pH not low enough during workup.Ensure pH is < 3. Benzoic acids have pKa ~4.2; you must be significantly below this to extract into EtOAc.
Deboronated Byproduct Protodeboronation of boronic acid.Reduce reaction time. Add boronic acid in portions. Ensure base concentration isn't too high (stick to 3-3.5 eq).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Valente, C., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Substrates.[6][7][8] Angewandte Chemie International Edition, 51(14), 3314-3332.

  • Sigma-Aldrich. (2024). Product Specification: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).[2][9]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

Application Note: 3-(4-Fluoro-2-methylphenyl)benzoic Acid in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the synthesis and utilization of 3-(4-Fluoro-2-methylphenyl)benzoic acid (CAS 874133-65-0) as a critical intermediate in the development of advanced Liquid Crystal (LC) materials.

Executive Summary

In the design of thermotropic liquid crystals, the biphenyl core remains a ubiquitous scaffold due to its chemical stability and geometric linearity. However, unmodified biphenyls often exhibit high melting points and limited solubility. The incorporation of lateral substituents —specifically a methyl group at the ortho position and a fluorine atom at the para position—modulates intermolecular forces to suppress smectic ordering, lower melting transitions, and enhance dielectric anisotropy (


).

This guide details the synthesis of This compound via Suzuki-Miyaura cross-coupling and its subsequent conversion into rod-like nematogens via esterification.

Material Science Context: Structure-Property Relationships[1]

The selection of this compound is driven by two competing steric and electronic effects that are essential for tuning mesophase behavior.

Structural FeatureFunction in LC LatticeImpact on Physical Properties
Lateral Methyl (-CH₃) Steric spacer; disrupts efficient packing.[1]Lowers Melting Point (

):
Increases solubility and widens the nematic operating range. Viscosity: Slightly increases rotational viscosity (

).
Terminal Fluorine (-F) High electronegativity; low polarizability.Dielectric Anisotropy: Induces dipole moment contribution. Resistivity: High "holding ratio" crucial for Active Matrix (TFT) displays.
Meta-Linkage (3-Pos) Non-linear geometry (kinked core).Phase Suppression: Destabilizes highly ordered smectic phases, promoting the desired Nematic phase.
Logical Pathway of LC Design

The following diagram illustrates how this intermediate influences the final material properties.

LC_Design_Logic Intermediate 3-(4-Fluoro-2-methylphenyl) benzoic acid Steric Lateral Steric Hindrance (-CH3) Intermediate->Steric Electronic Electronic Polarization (-F) Intermediate->Electronic Intermolecular Reduced Intermolecular Interaction Steric->Intermolecular Dipole Dipole Moment Vector Electronic->Dipole Tm Lower Melting Point (Tm) Intermolecular->Tm Nematic Broad Nematic Range Intermolecular->Nematic DeltaE Tuned Dielectric Anisotropy Dipole->DeltaE

Figure 1: Causal relationship between molecular structure and macroscopic liquid crystal properties.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Reaction Type: Suzuki-Miyaura Cross-Coupling Target: this compound Mechanism: Pd(0)-catalyzed coupling of aryl halide and aryl boronic acid.

Reagents & Materials
  • Substrate A: 3-Carboxyphenylboronic acid (1.0 eq)

  • Substrate B: 1-Bromo-4-fluoro-2-methylbenzene (1.0 eq)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene/Ethanol/Water.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Argon (Ar) for 15 minutes.

  • Dissolution: Add 1-Bromo-4-fluoro-2-methylbenzene (10 mmol) and 3-Carboxyphenylboronic acid (11 mmol) to the flask. Dissolve in 1,4-Dioxane (50 mL).

  • Degassing: Bubble Argon through the solution for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.3 mmol) quickly against a counter-flow of Argon.

  • Base Addition: Add degassed 2.0 M Na₂CO₃ (15 mL).

  • Reflux: Heat the mixture to 90–100°C under Argon for 12–16 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

  • Work-up:

    • Cool to room temperature.[2]

    • Acidify the mixture to pH ~2 using 1N HCl (precipitates the carboxylic acid).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) to obtain a white solid.

Protocol B: Esterification to Final Mesogen

Reaction Type: Steglich Esterification or Acid Chloride Route Objective: Link the biphenyl core to a rigid phenol or chiral alcohol to form the final Liquid Crystal.

Workflow Diagram

Synthesis_Workflow Start 3-(4-Fluoro-2-methylphenyl) benzoic acid Activation Activation: SOCl2, Reflux, 3h Start->Activation Chlorination Intermediate Acid Chloride Intermediate Activation->Intermediate Coupling Coupling: + Phenol Mesogen + Pyridine/TEA Intermediate->Coupling Nucleophilic Acyl Substitution Final Final Liquid Crystal (Ester) Coupling->Final

Figure 2: Synthetic route from acid intermediate to final liquid crystalline ester.[3]

Detailed Procedure (Acid Chloride Method)
  • Activation: In a 50 mL flask, suspend the purified acid (5 mmol) in Thionyl Chloride (SOCl₂, 10 mL). Add 1 drop of DMF as a catalyst.

  • Reflux: Heat to reflux (75°C) for 3 hours until the solution becomes clear (evolution of HCl and SO₂ gas).

  • Evaporation: Remove excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow oil/solid). Do not purify.

  • Coupling: Dissolve the acid chloride in dry Dichloromethane (DCM, 10 mL).

  • Addition: Dropwise add this solution to a stirred solution of the target Phenol Mesogen (e.g., 4-pentylphenol, 5 mmol) and Triethylamine (TEA, 6 mmol) in DCM at 0°C.

  • Reaction: Stir at room temperature for 12 hours.

  • Purification: Wash with water, 1N HCl, and sat. NaHCO₃. Recrystallize the crude ester from Ethanol to yield the final LC material.[4]

Characterization & Validation

Structural Confirmation (NMR)
  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic methyl singlet at

    
     ppm. The biphenyl protons will appear as a complex multiplet in the aromatic region (
    
    
    
    ppm).
  • ¹⁹F NMR: A singlet around

    
     to 
    
    
    
    ppm confirms the presence of the fluorine atom on the aromatic ring.
Mesophase Identification (POM & DSC)
  • Polarized Optical Microscopy (POM):

    • Texture: Look for Schlieren textures (Nematic) or Focal Conic Fan textures (Smectic A).

    • Validation: The lateral methyl group should suppress smectic textures compared to the non-methylated analogue.

  • Differential Scanning Calorimetry (DSC):

    • Run heating/cooling cycles at 10°C/min.

    • Record

      
       (Crystal to Nematic) and 
      
      
      
      (Nematic to Isotropic/Clearing Point).
Data Interpretation Table
PropertyUnsubstituted Analogue3-(4-Fluoro-2-methylphenyl) DerivativeInterpretation
Melting Point (

)
High (>150°C)Moderate (100–130°C)Methyl group disrupts crystal packing.
Solubility LowHighImproved processability for mixtures.
Dielectric Anisotropy (

)
Low PositiveModerate PositiveFluorine enhances dipole along the long axis.

References

  • Suzuki-Miyaura Coupling Basics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lateral Substituents in LCs: Gray, G. W., & Hird, M. (1998). Liquid Crystals: Chemistry and Structure. Taylor & Francis.
  • Fluorinated Biphenyl Synthesis: Kirsch, P. (2013). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH.
  • Specific Intermediate Data: this compound (CAS 874133-65-0).[5][6] Chemical Book / PubChem Database. Link

  • Effect of Lateral Methyl Groups: Hird, M., & Toyne, K. J. (1998). Liquid crystals containing the ethynyl group. Molecular Crystals and Liquid Crystals, 323(1), 1-67. (Discusses steric effects on clearing points).

Sources

Application Notes and Protocols for the Scalable Manufacturing of 3-(4-Fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Fluoro-2-methylphenyl)benzoic acid is a key building block in the synthesis of various high-value molecules, including active pharmaceutical ingredients (APIs) and advanced materials. Its biaryl structure, featuring a substituted phenyl ring linked to a benzoic acid moiety, is a common motif in medicinal chemistry. The demand for efficient, scalable, and economically viable manufacturing processes for this intermediate is therefore of critical importance to the pharmaceutical and chemical industries.

This document provides a comprehensive guide to the scalable synthesis of this compound, with a focus on a robust and industrially applicable Suzuki-Miyaura coupling strategy. As a self-validating system, this guide explains the rationale behind the chosen synthetic route and process parameters, addressing critical aspects of starting material synthesis, reaction optimization, product purification, and regulatory compliance under Good Manufacturing Practices (GMP).

Strategic Overview of the Synthetic Approach

The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and broad applicability in the formation of carbon-carbon bonds between aromatic rings. The core strategy involves the coupling of two key intermediates: (4-fluoro-2-methylphenyl)boronic acid and 3-bromobenzoic acid .

The choice of the Suzuki-Miyaura coupling is predicated on several factors crucial for large-scale manufacturing:

  • High Yields and Selectivity: This reaction is known for producing biaryl compounds with high yields and excellent selectivity, minimizing the formation of unwanted byproducts.

  • Commercially Available Starting Materials: Both key intermediates are readily available from commercial suppliers, ensuring a secure and scalable supply chain.[1][2][3][4][5][6][7]

  • Green Chemistry Considerations: Modern advancements in Suzuki-Miyaura coupling allow for the use of more environmentally benign solvents and catalyst systems, aligning with sustainable manufacturing goals.[8][9]

Synthesis of Starting Materials

While both key intermediates are commercially available, for a fully integrated and cost-effective manufacturing process, in-house synthesis capabilities are often desirable. Below are scalable protocols for the preparation of (4-fluoro-2-methylphenyl)boronic acid and 3-bromobenzoic acid.

Protocol 1: Scalable Synthesis of (4-Fluoro-2-methylphenyl)boronic Acid

This protocol outlines the synthesis of (4-fluoro-2-methylphenyl)boronic acid from 4-bromo-1-fluoro-2-methylbenzene via a lithium-halogen exchange followed by reaction with a borate ester.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-bromo-1-fluoro-2-methylbenzene189.021.0 kg5.29
n-Butyllithium (2.5 M in hexanes)64.062.33 L5.82
Triisopropyl borate188.081.29 kg6.88
Tetrahydrofuran (THF), anhydrous72.1110 L-
Hydrochloric acid (2 M)36.46As needed-
Toluene92.145 L-
Hexanes86.185 L-

Step-by-Step Protocol:

  • Reaction Setup: Under an inert nitrogen atmosphere, charge a suitable reactor with 1.0 kg (5.29 mol) of 4-bromo-1-fluoro-2-methylbenzene and 10 L of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a suitable cooling system.

  • Lithiation: Slowly add 2.33 L (5.82 mol) of n-butyllithium (2.5 M in hexanes) to the reaction mixture, maintaining the temperature below -70 °C. The addition should take approximately 2-3 hours.

  • Stirring: Stir the reaction mixture at -78 °C for an additional 1 hour after the addition is complete.

  • Borylation: Slowly add 1.29 kg (6.88 mol) of triisopropyl borate to the reaction mixture, again maintaining the temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight.

  • Quenching and Acidification: Cool the reaction mixture to 0-5 °C and slowly quench by the addition of 2 M hydrochloric acid until the pH of the aqueous layer is between 1 and 2.

  • Extraction: Separate the organic layer. Extract the aqueous layer with 2 x 2 L of toluene. Combine the organic layers.

  • Washing: Wash the combined organic layers with 2 x 2 L of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford a crude solid.

  • Purification: Slurry the crude solid in hexanes, filter, and dry under vacuum to yield (4-fluoro-2-methylphenyl)boronic acid as a white to off-white solid.

Protocol 2: Scalable Synthesis of 3-Bromobenzoic Acid

This protocol details the synthesis of 3-bromobenzoic acid from 3-bromotoluene via potassium permanganate oxidation.[10]

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3-Bromotoluene171.041.0 kg5.84
Potassium permanganate158.032.78 kg17.59
Sodium hydroxide40.00234 g5.85
Water18.0215 L-
Hydrochloric acid (conc.)36.46As needed-
Sodium bisulfite104.06As needed-

Step-by-Step Protocol:

  • Reaction Setup: Charge a reactor with 1.0 kg (5.84 mol) of 3-bromotoluene, 234 g (5.85 mol) of sodium hydroxide, and 10 L of water.

  • Heating: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Oxidation: Slowly add 2.78 kg (17.59 mol) of potassium permanganate in portions over 4-6 hours. The exothermic reaction should be controlled by the rate of addition.

  • Completion: After the addition is complete, continue to reflux for an additional 2-4 hours, or until the purple color of the permanganate has disappeared.

  • Filtration: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with 2 x 1 L of hot water.

  • Decolorization: If the filtrate is still colored, add a small amount of sodium bisulfite until the color disappears.

  • Precipitation: Cool the filtrate to 0-5 °C and slowly add concentrated hydrochloric acid until the pH is approximately 1-2. A white precipitate will form.

  • Isolation: Filter the precipitated 3-bromobenzoic acid and wash the filter cake with cold water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Scalable Manufacturing of this compound via Suzuki-Miyaura Coupling

This section provides a detailed protocol for the kilogram-scale synthesis of the target molecule, incorporating principles of process optimization and GMP.

Core Logic of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromobenzoic acid) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent ((4-fluoro-2-methylphenyl)boronic acid) transfers its organic group to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle A Pd(0) Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D Transmetalation (Ar'-B(OH)2 + Base) C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Kilogram-Scale Synthesis

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesRationale for Selection
(4-Fluoro-2-methylphenyl)boronic acid153.950.86 kg5.59Key coupling partner.
3-Bromobenzoic acid201.021.0 kg4.97Aryl halide coupling partner.
Palladium(II) acetate (Pd(OAc)2)224.495.6 g0.025Pre-catalyst, forms active Pd(0) in situ. Low catalyst loading for cost-effectiveness.
SPhos410.4820.4 g0.05Buchwald ligand, highly effective for sterically hindered substrates and activation of aryl chlorides/bromides.
Potassium phosphate (K3PO4)212.272.11 kg9.94Strong base, effective in Suzuki couplings, particularly with boronic acids.
Toluene92.148 L-Good solvent for Suzuki reactions, allows for azeotropic removal of water.
Water18.022 L-Co-solvent, often beneficial for the solubility of the base and boronic acid.
Ethyl acetate88.1110 L-Extraction solvent.
Brine-4 L-Washing agent.
Anhydrous sodium sulfate142.04As needed-Drying agent.

Step-by-Step Protocol:

  • Reactor Preparation and Inerting: Ensure the reactor is clean, dry, and has been purged with nitrogen to establish an inert atmosphere. This is critical to prevent the oxidation of the palladium catalyst.

  • Reagent Charging: Charge the reactor with 1.0 kg (4.97 mol) of 3-bromobenzoic acid, 0.86 kg (5.59 mol) of (4-fluoro-2-methylphenyl)boronic acid, 2.11 kg (9.94 mol) of potassium phosphate, 5.6 g (0.025 mol) of palladium(II) acetate, and 20.4 g (0.05 mol) of SPhos.

  • Solvent Addition: Add 8 L of toluene and 2 L of water to the reactor.

  • Degassing: Sparge the reaction mixture with nitrogen for 30 minutes to remove any dissolved oxygen.

  • Heating and Reaction Monitoring: Heat the reaction mixture to 80-85 °C with efficient stirring. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the consumption of the limiting reagent (3-bromobenzoic acid) is complete (typically 4-8 hours).

  • Cooling and Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Separate the aqueous layer.

  • Extraction: Extract the aqueous layer with 2 x 2 L of ethyl acetate. Combine all organic layers.

  • Washing: Wash the combined organic layers with 2 x 2 L of water, followed by 2 x 2 L of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, and then filter.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol
  • Recrystallization: Dissolve the crude product in a minimal amount of hot toluene.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then further cool to 0-5 °C to induce crystallization.

  • Isolation: Filter the crystalline product and wash the filter cake with a small amount of cold toluene.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70 °C until a constant weight is achieved.

GMP, Safety, and Environmental Considerations

Good Manufacturing Practices (GMP):

The manufacturing of API intermediates must adhere to GMP guidelines to ensure product quality and consistency.[11][12][13][14][15] Key considerations include:

  • Documentation: All steps of the manufacturing process, including raw material sourcing, batch records, and quality control testing, must be thoroughly documented.[12]

  • Quality Control: Implement in-process controls and final product testing to ensure the material meets pre-defined specifications for purity, identity, and impurity profile.

  • Equipment: All equipment must be properly calibrated, maintained, and cleaned to prevent cross-contamination.[12]

  • Personnel: All personnel involved in the manufacturing process must be adequately trained in GMP and the specific procedures for this synthesis.[12]

Safety Considerations:

  • Reagent Handling: Handle all reagents in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere and with appropriate fire-suppression equipment readily available.

  • Palladium Catalysts: While generally stable, some palladium compounds can be toxic. Avoid inhalation of dust and skin contact.

  • Solvents: Toluene and hexanes are flammable. Ensure the manufacturing facility is equipped with appropriate fire safety measures.

Environmental Considerations:

  • Solvent Recycling: Implement procedures for the recovery and recycling of solvents where possible to minimize waste.

  • Waste Disposal: All chemical waste, particularly waste containing palladium, must be disposed of in accordance with local environmental regulations. Consider options for palladium recovery from waste streams.[8][16]

  • Green Chemistry: Continuously evaluate opportunities to replace hazardous reagents and solvents with more environmentally friendly alternatives. The use of water as a co-solvent in the Suzuki coupling is a step in this direction.[9]

Impurity Profile and Mitigation

Potential impurities in the final product can arise from several sources:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 3-bromobenzoic acid or (4-fluoro-2-methylphenyl)boronic acid.

  • Homocoupling Products: The Suzuki reaction can sometimes lead to the formation of homocoupled byproducts, such as biphenyls derived from the starting materials.

  • Dehalogenation: Reduction of the aryl bromide can lead to the formation of benzoic acid.

  • Residual Palladium: The final product must be tested for residual palladium to ensure it meets the stringent limits set by regulatory agencies for APIs.

Mitigation Strategies:

  • Reaction Optimization: Careful control of reaction parameters, such as stoichiometry, temperature, and reaction time, can minimize the formation of byproducts.

  • Purification: The described recrystallization procedure is effective in removing most process-related impurities.

  • Palladium Scavenging: If residual palladium levels are above the acceptable limit, treatment of the product solution with a palladium scavenger may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust and scalable pathway for the manufacturing of this compound. By carefully controlling the synthesis of the starting materials and optimizing the coupling reaction conditions, high yields of the desired product can be achieved. Adherence to GMP guidelines, along with a strong focus on safety and environmental considerations, will ensure a manufacturing process that is not only efficient and economical but also compliant with regulatory expectations for the production of high-quality pharmaceutical intermediates.

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Suzuki-Miyaura. Wordpress. Retrieved from [Link]

  • MDPI. (2022, December 27). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • ComplianceOnline. (n.d.). GMP Regulations and Compliance for API and Excipients. Retrieved from [Link]

  • ComplianceOnline. (2024, November 12). GMP Guidelines for API Manufacturing: A Complete Overview. Retrieved from [Link]

  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API. Retrieved from [Link]

  • IndiaMART. (n.d.). pcchem 3- Bromobenzoic Acid, For Industrial, Grade Standard: Technical Grade. Retrieved from [Link]

  • Health Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Retrieved from [Link]

  • Otto Chemie Pvt Ltd. (n.d.). 3-Bromobenzoic acid, 98% 585-76-2. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. Retrieved from [Link]

  • PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • ResearchGate. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
  • ACS Publications. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction | Organic Process Research & Development. Retrieved from [Link]

  • Beilstein Journals. (2020, May 11). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2023, October 17). "Greening Up" the Suzuki Reaction. Retrieved from [Link]

  • PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • PubChem. (n.d.). 3-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid (C14H10F2O2). Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Catalyst Selection for the Synthesis of 3-(4-Fluoro-2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are undertaking the synthesis of 3-(4-Fluoro-2-methylphenyl)benzoic acid. Our focus is to provide expert guidance on catalyst selection and troubleshooting for what is anticipated to be a sterically hindered Suzuki-Miyaura cross-coupling reaction.

Introduction to the Synthetic Challenge

The synthesis of this compound involves the formation of a biaryl C-C bond between a 3-substituted benzoic acid derivative and a 4-fluoro-2-methylphenyl group. The most logical and widely adopted method for such a transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.

The primary challenge in this synthesis arises from steric hindrance. The 2-methyl group on the (4-Fluoro-2-methylphenyl)boronic acid partner introduces significant steric bulk around the reactive center. This can impede both the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to low yields and slow reaction rates if a suboptimal catalyst system is employed. Therefore, careful selection of the palladium catalyst and, more critically, the ancillary ligand is paramount for success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A1: The recommended and most versatile route is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 3-halobenzoic acid (preferably 3-bromobenzoic acid for a good balance of reactivity and cost) with (4-fluoro-2-methylphenyl)boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

Q2: Which palladium precursor is best to start with?

A2: For initial screening and general applications, Pd(OAc)₂ (Palladium(II) acetate) or Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are excellent and commonly used choices. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a stable Pd(0) source. The choice between them is often one of lab preference and availability, though some reactions may show a slight preference for one over the other.

Q3: Why is the choice of ligand so critical for this specific reaction?

A3: The ligand is crucial due to the steric hindrance from the ortho-methyl group on the boronic acid. Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for coupling sterically hindered substrates. You will require a ligand that is both electron-rich to facilitate the oxidative addition of the aryl halide to the Pd(0) center and sterically bulky to promote the final reductive elimination step, which forms the desired C-C bond and regenerates the catalyst.[1]

Q4: What class of ligands should I consider for this sterically hindered coupling?

A4: For this type of challenging coupling, the use of bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," is highly recommended.[1] These ligands have demonstrated broad utility in a variety of challenging cross-coupling reactions. Alternatively, N-heterocyclic carbene (NHC) ligands have also emerged as powerful tools for the coupling of sterically hindered aryl chlorides and bromides.[2]

Q5: Which specific ligands from the Buchwald class are a good starting point?

A5: Excellent starting points for screening would be SPhos, XPhos, or RuPhos. These ligands have a proven track record in facilitating the coupling of sterically demanding substrates.

Q6: What is the role of the base in the Suzuki-Miyaura coupling and which one should I use?

A6: The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.[3] For this synthesis, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are robust and commonly effective choices. Cesium carbonate (Cs₂CO₃) can also be used and is sometimes more effective, particularly in less polar solvents.

Q7: What solvent system is recommended?

A7: A mixture of an organic solvent and water is typically employed. Common choices include toluene/water, dioxane/water, or 2-propanol/water.[2][4] The aqueous component is necessary for dissolving the inorganic base. The choice of organic solvent can influence the solubility of the reactants and the catalyst complex.

Catalyst and Ligand Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate catalyst system for the synthesis of this compound.

G start Start: Define Coupling Partners (3-Bromobenzoic acid & (4-Fluoro-2-methylphenyl)boronic acid) steric_hindrance Identify Challenge: Steric Hindrance from ortho-Methyl Group start->steric_hindrance ligand_class Select Ligand Class: Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands) or NHCs steric_hindrance->ligand_class initial_screen Initial Catalyst System Screening ligand_class->initial_screen ligand_options Ligand Options SPhos XPhos RuPhos initial_screen->ligand_options pd_source Pd Precursor Pd(OAc)₂ Pd₂(dba)₃ initial_screen->pd_source base_solvent Base & Solvent K₂CO₃ or K₃PO₄ in Toluene/Water or Dioxane/Water initial_screen->base_solvent optimization Reaction Optimization (Temperature, Concentration, Time) ligand_options->optimization pd_source->optimization base_solvent->optimization success Successful Synthesis optimization->success troubleshoot Low Yield or No Reaction? Proceed to Troubleshooting Guide optimization->troubleshoot

Caption: Catalyst selection workflow for a sterically hindered Suzuki coupling.

Recommended Catalyst Systems for Initial Screening

For a systematic approach, it is advisable to screen a few catalyst systems. The following table provides a starting point for your experimental design.

Catalyst SystemPd Precursor (mol%)Ligand (mol%)Base (equivalents)Solvent SystemTemperature (°C)
System 1 Pd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2-3)Toluene/H₂O (4:1)80-100
System 2 Pd₂(dba)₃ (1)XPhos (2-3)K₂CO₃ (2-3)Dioxane/H₂O (4:1)80-100
System 3 Pd(OAc)₂ (1-2)RuPhos (2-4)Cs₂CO₃ (2-3)2-Propanol/H₂O (4:1)Room Temp - 80

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 3-Bromobenzoic acid (1.0 eq)

  • (4-Fluoro-2-methylphenyl)boronic acid (1.2-1.5 eq)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Degassed water

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid, (4-fluoro-2-methylphenyl)boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium precursor and the phosphine ligand.

  • Add the organic solvent followed by the degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Troubleshooting Guide

Encountering issues such as low yield or incomplete conversion is common when developing a new synthetic procedure. The following flowchart provides a systematic approach to troubleshooting your reaction.

T start Problem: Low or No Product Yield check_reagents 1. Check Reagent Quality - Freshness of boronic acid? - Purity of aryl halide? - Activity of Pd catalyst? start->check_reagents side_reactions Problem: Significant Side Products (e.g., Homo-coupling, Protodeboronation) start->side_reactions check_conditions 2. Verify Reaction Conditions - Inert atmosphere maintained? - Solvents properly degassed? - Correct temperature? check_reagents->check_conditions optimize_base 3. Optimize Base and Solvent - Screen different bases (K₃PO₄, Cs₂CO₃)? - Try a different solvent system (e.g., 2-propanol/water)? check_conditions->optimize_base optimize_ligand 4. Change Ligand - If using SPhos, try XPhos or RuPhos? - Consider a different class of ligand (e.g., NHC)? optimize_base->optimize_ligand increase_temp 5. Increase Reaction Temperature - Cautiously increase in 10°C increments. optimize_ligand->increase_temp resolution Resolution increase_temp->resolution homocoupling Homo-coupling observed? - Improve degassing. - Use a Pd(0) source (Pd₂(dba)₃). - Adjust stoichiometry. side_reactions->homocoupling protodeboronation Protodeboronation of boronic acid? - Use fresh boronic acid. - Consider anhydrous conditions with a suitable base (e.g., KF). side_reactions->protodeboronation homocoupling->resolution protodeboronation->resolution

Caption: Troubleshooting flowchart for Suzuki-Miyaura cross-coupling reactions.

References

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society, 125(52), 16194–16195. [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved February 12, 2026, from [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 37(8), 531–541. [Link]

  • Gawley, R. E., & Pinet, S. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28835–28843. [Link]

  • PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Uozumi, Y., & Shiraishi, K. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Blakemore, D. C., et al. (2018). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Nature Chemistry, 10(4), 387–394. [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 12, 2026, from [Link]

  • Google Patents. (n.d.). (12) United States Patent. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 12, 2026, from [Link]

  • RSC Advances. (n.d.). . Retrieved February 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved February 12, 2026, from [Link]

  • Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915–4917. [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2025, August 10). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. Retrieved February 12, 2026, from [Link]

  • NIH. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC. Retrieved February 12, 2026, from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved February 12, 2026, from [Link]

  • Akhtar, T., et al. (2024). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]

  • Grygorenko, O. O., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 18(34), 6644–6649. [Link]

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Validation & Comparative

A Multi-faceted Approach to the Structural Elucidation of 3-(4-Fluoro-2-methylphenyl)benzoic acid: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the discovery pipeline. This guide provides an in-depth analysis of 3-(4-Fluoro-2-methylphenyl)benzoic acid, a molecule of interest in medicinal chemistry, utilizing a combination of spectroscopic techniques. We will delve into a detailed predictive analysis of its ¹H NMR spectrum, and then compare and contrast this powerful technique with Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) to provide a holistic understanding of its structural features. This guide is designed to not only present the data but also to elucidate the rationale behind the experimental choices and interpretation, reflecting a field-proven approach to molecular characterization.

The Power of Proton NMR: A Predictive Analysis of this compound

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of hydrogen atoms within a molecule. In the absence of a readily available experimental spectrum, a robust prediction can be formulated based on established principles of chemical shifts and spin-spin coupling, supported by data from analogous structures.

Predicted ¹H NMR Spectrum

The structure of this compound presents a unique set of electronic and steric influences on its seven aromatic protons and three methyl protons. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values are summarized below.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-2'~ 8.25s-1HProton ortho to COOH
H-4'~ 8.05dJ ≈ 7.8 Hz1HProton ortho to COOH
H-6'~ 7.85dJ ≈ 7.8 Hz1HProton meta to COOH
H-5'~ 7.60tJ ≈ 7.8 Hz1HProton para to COOH
H-3~ 7.20dJ ≈ 8.5 Hz1HProton ortho to F
H-5~ 7.10ddJ ≈ 8.5, 2.5 Hz1HProton meta to F, ortho to CH₃
H-6~ 7.30dJ ≈ 2.5 Hz1HProton ortho to CH₃
-CH₃~ 2.40s-3HMethyl protons
-COOH~ 12.0-13.0br s-1HCarboxylic acid proton

A Comparative Look: Complementary Spectroscopic Techniques

While ¹H NMR provides a detailed carbon-hydrogen framework, a comprehensive structural confirmation is best achieved by integrating data from other spectroscopic methods.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy excels at identifying functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, the FT-IR spectrum is expected to show several key absorbances:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[1]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹, indicative of the carbonyl group in an aromatic carboxylic acid.[1]

  • C-O Stretch (Carboxylic Acid): A medium intensity band in the 1320-1210 cm⁻¹ region.[1]

  • Aromatic C=C Stretches: Several medium to weak bands in the 1600-1450 cm⁻¹ region.

  • C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ range.

  • Aromatic C-H Bending: Out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues about its overall structure and composition. For our target molecule, we would expect:

  • Molecular Ion Peak ([M]⁺): A peak at m/z corresponding to the molecular weight of the compound (C₁₄H₁₁FO₂ = 230.24 g/mol ).

  • Fragmentation Pattern:

    • Loss of a hydroxyl radical (-OH, m/z 17) from the carboxylic acid, leading to a significant fragment at m/z 213.[2]

    • Loss of a carboxyl group (-COOH, m/z 45), resulting in a fragment at m/z 185.[2]

    • Further fragmentation of the biphenyl core, though these fragments would be less diagnostic for the specific substitution pattern.

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Precise proton environment, connectivity through couplingHigh resolution, detailed structural informationRequires soluble sample, can be complex for large molecules
FT-IR Presence of functional groupsFast, non-destructive, good for identifying key functionalitiesProvides limited information on the overall molecular framework
MS Molecular weight and fragmentation patternHigh sensitivity, provides molecular formula informationIsomers can have similar fragmentation patterns

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is paramount.

¹H NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.[3][4]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.[3]

  • Cap the NMR tube securely.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the background spectrum (of air).

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition:

  • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and intense signal for the molecular ion.

  • Acquire the mass spectrum over an appropriate m/z range.

Visualizing the Workflow

G cluster_NMR ¹H NMR Workflow cluster_FTIR FT-IR Workflow cluster_MS Mass Spectrometry Workflow NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acq Data Acquisition (Lock, Shim, Acquire) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc NMR_Analysis Spectral Analysis (Chemical Shift, Coupling) NMR_Proc->NMR_Analysis Conclusion Structural Elucidation NMR_Analysis->Conclusion FTIR_Prep Sample Preparation (KBr Pellet) FTIR_Acq Data Acquisition (Background and Sample Scan) FTIR_Prep->FTIR_Acq FTIR_Analysis Spectral Analysis (Peak Identification) FTIR_Acq->FTIR_Analysis FTIR_Analysis->Conclusion MS_Prep Sample Preparation (Dilute Solution) MS_Acq Data Acquisition (Infusion and Ionization) MS_Prep->MS_Acq MS_Analysis Spectral Analysis (m/z and Fragmentation) MS_Acq->MS_Analysis MS_Analysis->Conclusion Molecule This compound Molecule->NMR_Prep Molecule->FTIR_Prep Molecule->MS_Prep

Figure 1. Workflow for the spectroscopic analysis of this compound.

Conclusion

The structural elucidation of this compound serves as an excellent case study for the synergistic application of modern spectroscopic techniques. While a detailed ¹H NMR analysis, even when predictive, provides an intricate map of the proton framework, its combination with FT-IR for functional group identification and Mass Spectrometry for molecular weight and fragmentation analysis provides an irrefutable and comprehensive structural assignment. This multi-technique approach embodies the principles of scientific rigor and is an indispensable strategy in the field of drug discovery and development.

References

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  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (2010). Journal of the American Society for Mass Spectrometry, 21(11), 1845–1856. [Link]

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  • Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

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  • Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. I. The Effects of meta-Substituents. (1970). Bulletin of the Chemical Society of Japan, 43(5), 1431-1436. [Link]

  • Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. (2000). Magnetic Resonance in Chemistry, 38(6), 487-496. [Link]<487::AID-MRC688>3.0.CO;2-9

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

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  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (2019). International Journal of Trend in Scientific Research and Development, 3(5), 133-141.
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A Senior Application Scientist's Guide to Validating a Stability-Indicating HPLC Method for the Purity of 3-(4-Fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of purity for an active pharmaceutical ingredient (API) is a cornerstone of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for a representative small molecule, 3-(4-Fluoro-2-methylphenyl)benzoic acid. Moving beyond a simple checklist, this document elucidates the scientific rationale behind each validation parameter, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2] We will detail the experimental design, from forced degradation studies to establish specificity, through to robustness testing to ensure method reliability. This guide is intended for researchers, analytical scientists, and quality control professionals, offering a practical and scientifically rigorous approach to HPLC method validation.

Introduction: The Criticality of Purity and the Role of HPLC

This compound is a synthetic organic compound representative of many novel small-molecule APIs entering the development pipeline. The management of its impurity profile is an essential regulatory requirement, as even trace-level impurities can have significant impacts on the drug's safety and efficacy.[3] High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for purity assessment due to its high resolution, sensitivity, and versatility in separating the API from process-related impurities and potential degradation products.[4][5]

However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[6] This guide will compare a rigorously validated HPLC method against other analytical approaches and provide the in-depth protocols required to achieve a state of analytical control.

Foundational Strategy: Developing a Stability-Indicating Method

The primary goal for a purity assay is to develop a stability-indicating method—a method that can accurately and unequivocally measure the analyte of interest in the presence of its potential degradation products.[7][8] This requires a foundational understanding of the molecule's degradation pathways, which is achieved through forced degradation (stress testing) studies.[1][7]

Proposed Initial Chromatographic Conditions

Based on the structure of this compound (an aromatic carboxylic acid), a reversed-phase HPLC method is the logical starting point. The acidic nature of the analyte necessitates a mobile phase with a pH that ensures the molecule is in its non-ionized form to promote retention and good peak shape.

ParameterProposed ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase is a versatile, non-polar phase suitable for retaining aromatic compounds. The column dimensions provide a good balance between resolution and run time.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrilePhosphoric acid buffers the mobile phase to a low pH (~2.5), suppressing the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks. Acetonitrile is a common organic modifier providing good elution strength.
Gradient 70% A to 30% A over 20 minA gradient elution is proposed to ensure that both the main analyte and any potential impurities (which may have different polarities) are eluted with good peak shape within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Detection UV at 240 nmThe aromatic rings in the molecule are expected to have a strong UV chromophore. 240 nm is a plausible starting wavelength to be optimized during method development.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overload.

The Validation Protocol: A Self-Validating System

The validation process is a systematic series of experiments designed to verify the performance of the HPLC method. Each parameter is a critical link in a chain of evidence demonstrating the method's suitability. The overall workflow is depicted below.

G cluster_0 Phase 1: Specificity & Method Foundation cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Method Reliability Forced_Deg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Specificity Specificity Assessment (Peak Purity Analysis) Forced_Deg->Specificity Generates Stressed Samples Linearity Linearity & Range Specificity->Linearity Confirms Method is Indicating Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness Testing LOQ->Robustness Establishes Quantitative Limits SysSuit System Suitability Criteria Defined Robustness->SysSuit Defines Operational Limits Final_Method Final_Method SysSuit->Final_Method Validated Method

Caption: Overall HPLC Method Validation Workflow.

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[9][10][11] For a purity method, this is most rigorously demonstrated through forced degradation studies.[7] The goal is to achieve 5-20% degradation of the API to ensure that potential degradation products are generated at a sufficient level for detection and separation.[12]

G cluster_stress Stress Conditions API_Sample API Sample (3-(4-Fluoro-2-methylphenyl) benzoic acid) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API_Sample->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API_Sample->Base Oxidation Oxidation (3% H₂O₂, RT) API_Sample->Oxidation Thermal Thermal (80°C, Solid State) API_Sample->Thermal Photo Photolytic (ICH Q1B Light Exposure) API_Sample->Photo Analysis Analyze Stressed Samples by HPLC-PDA Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate: 1. Peak Purity 2. Resolution (Rs > 2) 3. Mass Balance Analysis->Evaluation

Caption: Experimental Workflow for Forced Degradation Studies.

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M HCl. Heat at 60°C, sampling at various time points (e.g., 2, 4, 8 hours). Neutralize the sample before injection.[12]

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis but with 0.1 M NaOH.[12]

  • Oxidative Degradation: Dissolve the API and treat with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor over time.[12]

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C) in a controlled oven.[12]

  • Photolytic Degradation: Expose the API (in both solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Acceptance Criteria:

  • The method must demonstrate resolution (Rs > 2.0) between the main API peak and all degradation product peaks.

  • Peak purity analysis using a Photodiode Array (PDA) detector must show that the API peak is spectrally pure in all stressed samples.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[9][13] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4]

Experimental Protocol: Linearity

  • Prepare a stock solution of this compound reference standard.

  • Perform serial dilutions to create at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 50%, 80%, 100%, 120%, 150%).[9][14]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria & Data Summary:

ParameterAcceptance CriterionIllustrative Result
Correlation Coefficient (r²)≥ 0.9990.9998
Y-interceptClose to zero1520 (vs. peak area of ~2,000,000 at 100%)
Residual PlotRandom distribution around zeroPasses
Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[15] It is typically evaluated by determining the recovery of a known amount of analyte spiked into a sample matrix (placebo).

Experimental Protocol: Accuracy

  • Prepare a placebo mixture (containing all formulation excipients without the API).

  • Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 150% of the target concentration).[9]

  • Prepare three independent samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria & Data Summary:

Spiked LevelMean Recovery (%)Acceptance Criteria (%)
80%99.5%98.0 - 102.0%
100%100.3%98.0 - 102.0%
150%101.1%98.0 - 102.0%
Precision

Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4] It is assessed at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).

Experimental Protocol: Precision

  • Repeatability: Prepare six independent assay samples at 100% of the target concentration. Analyze and calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.

Acceptance Criteria & Data Summary:

Precision Level% RSDAcceptance Criterion (%RSD)
Repeatability (n=6)0.45%≤ 2.0%
Intermediate Precision (n=6)0.68%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[15]

Experimental Protocol: LOD & LOQ

  • These can be determined based on the signal-to-noise ratio.

  • Inject solutions with decreasing concentrations of the API.

  • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[15]

Acceptance Criteria & Data Summary:

ParameterMethodIllustrative Result
LODSignal-to-Noise ≈ 3:10.01 µg/mL
LOQSignal-to-Noise ≈ 10:10.03 µg/mL
LOQ Precision%RSD at LOQ conc. (n=6)4.5% (Acceptance ≤ 10%)
Robustness

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[16][17]

Experimental Protocol: Robustness

  • Vary critical parameters one at a time, such as:

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5 °C)

    • Flow Rate (± 10%)

    • Mobile Phase Organic Composition (± 2% absolute)

  • Analyze a system suitability solution and a sample under each condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

Acceptance Criteria & Data Summary: System suitability criteria (e.g., resolution > 2.0, tailing factor < 1.5) must be met under all varied conditions.[16]

Parameter VariedImpact on Resolution (Rs)Impact on Tailing FactorResult
Flow Rate +10%2.8 (vs. 3.0)1.1 (vs. 1.1)Pass
Flow Rate -10%3.2 (vs. 3.0)1.1 (vs. 1.1)Pass
Temp +5 °C2.9 (vs. 3.0)1.1 (vs. 1.1)Pass
%B +2%2.6 (vs. 3.0)1.2 (vs. 1.1)Pass

Comparison with Alternative Purity Methods

While the validated HPLC method provides a robust solution, it is useful to compare it with other potential techniques for purity analysis.

TechniqueAdvantages for this AnalyteDisadvantages for this Analyte
Validated HPLC-UV Gold Standard. High resolution, excellent quantitation, suitable for non-volatile compounds, stability-indicating.Requires solvent consumption.
UPLC Faster analysis times, higher resolution, and lower solvent consumption than traditional HPLC.Higher initial instrument cost, more susceptible to matrix effects due to smaller particle sizes.
Gas Chromatography (GC) Excellent for volatile impurities (e.g., residual solvents).The analyte is a non-volatile carboxylic acid and would require derivatization, adding complexity and potential for error.
Capillary Electrophoresis (CE) Very high separation efficiency, minimal sample and solvent usage.Can have lower reproducibility for quantitative analysis compared to HPLC, lower sensitivity for some compounds.

This comparison underscores that for a non-volatile, UV-active small molecule like this compound, a validated reversed-phase HPLC method offers the most practical and reliable combination of resolution, quantitation, and robustness for routine quality control.

Conclusion

The validation of an HPLC method for purity determination is a multi-faceted, systematic process that underpins the quality assurance of an active pharmaceutical ingredient. By following the principles outlined in this guide—grounded in ICH guidelines—a laboratory can produce a self-validating system of protocols and acceptance criteria. The presented framework for this compound demonstrates that a properly validated method is not merely a procedure; it is a scientifically sound guarantee of the data's integrity, ensuring that the purity of the API is measured with the highest degree of confidence.

References

  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance.
  • European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline. Retrieved from [Link] [Note: This has been superseded by ICH M10, but provides foundational context].

  • Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?.
  • Altabrisa Group. (2025). HPLC Specificity Testing: Importance Explained.
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from an open access journal source on this topic.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • International Journal of Applied Research in Science and Technology. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation.
  • Altabrisa Group. (2025). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • SlideShare. (n.d.). Bioanalytical method validation emea.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. Retrieved from [Link]

  • Protheragen. (2025). HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?.
  • LCGC International. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). A geometric approach to robustness testing in analytical HPLC.
  • ECA Academy. (1994). FDA Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [Link]

  • Outsourced Pharma. (n.d.). Impurity Identification In Small-Molecule APIs. Retrieved from [Link]

  • BenchChem. (2025). A Comprehensive Guide to Robustness Testing of an HPLC Method for Trimethobenzamide D6 Analysis.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • PMC (PubMed Central). (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. Retrieved from [Link]

  • Industrial Pharmacist. (2023). Linearity and Range in Analytical Method Validation by HPLC.
  • LCGC International. (n.d.). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]

  • YouTube. (2022). How to do HPLC method validation. Retrieved from [Link]

  • PMC (PubMed Central). (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Retrieved from [Link]

  • ResearchGate. (n.d.). Calibration curve for linearity data Percentage purity of the assays....
  • PMC (PubMed Central). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
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  • PMC (PubMed Central). (n.d.). Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research.
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  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

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Crystal structure characterization of 3-(4-Fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Technical Comparison & Characterization Manual . It adopts the persona of a Senior Application Scientist to guide researchers through the structural validation of 3-(4-Fluoro-2-methylphenyl)benzoic acid , comparing its solid-state profile against structural analogs and evaluating the efficacy of different characterization methodologies.

Executive Summary: The Biaryl Advantage

In modern drug discovery, This compound (CAS: 874133-65-0) represents a "privileged scaffold." Unlike simple benzoic acid derivatives, this meta-biaryl system incorporates specific steric (2-methyl) and electronic (4-fluoro) modulators designed to optimize bioavailability and metabolic stability.

This guide compares the solid-state performance of this specific scaffold against standard non-substituted analogs ("Alternatives") and evaluates the performance of characterization techniques (SC-XRD vs. PXRD) required to validate its quality as a pharmaceutical intermediate.

Comparative Performance Matrix: Target vs. Analogs

To understand the value of this compound (Product), we must benchmark its physicochemical properties against its structural predecessors. The following data highlights why this specific substitution pattern is selected for high-performance applications.

Table 1: Physicochemical Property Comparison (Representative Data)

Objective comparison of the Target Molecule against Des-methyl and Des-fluoro alternatives to demonstrate structural advantages.

FeatureTarget Product (3-(4-F-2-Me-Ph)BA)Alternative A (Des-methyl Analog)Alternative B (Des-fluoro Analog)Performance Impact of Target
Conformation Twisted (~60-90°) Planar / Low Twist (<30°)Twisted (~60-90°)High : The 2-Me group forces a non-planar twist, disrupting crystal packing energy and enhancing solubility [1].
Crystal Packing Weak H-Bond Network Strong

-

Stacking
Moderate PackingOptimal : Reduced lattice energy compared to planar analogs translates to faster dissolution rates.
Metabolic Stability High (Blocked Para) Low (Para-oxidation prone)ModerateSuperior : The 4-F atom blocks the primary site of CYP450 oxidation without adding significant lipophilicity [2].
Melting Point Moderate (160-180°C) High (>200°C)ModerateProcessability : Lower MP facilitates easier melt-extrusion and dispersion in amorphous solid dispersions.

Analyst Insight: The "Performance" of the target molecule lies in the 2-methyl steric clash . By preventing the biaryl system from flattening, it reduces the lattice energy relative to Alternative A, making the Target significantly more "developable" for oral dosage forms.

Critical Characterization Protocols

To validate the structure and polymorphic purity of the product, two competing methodologies are often used. Below is the definitive workflow for characterizing this specific biaryl acid.

Protocol A: Single Crystal X-Ray Diffraction (SC-XRD) – The Gold Standard

Objective: Determine absolute configuration, torsion angles, and hydrogen bonding motifs (dimers).

  • Crystal Growth (Solvent Screening):

    • Method: Slow Evaporation.

    • Solvent System: Ethanol/Water (1:1) or Ethyl Acetate/Heptane.

    • Rationale: Biaryl acids form carboxylic acid dimers (

      
       motif). Protic solvents (Ethanol) encourage this dimerization, while Heptane drives precipitation.
      
  • Data Collection:

    • Instrument: Bruker D8 QUEST or equivalent.

    • Source: Mo-K

      
       (
      
      
      
      Å) is preferred over Cu-K
      
      
      to minimize absorption by the Fluorine atom, though Cu is acceptable for small organic crystals.
    • Temperature: 100 K (Cryostream). Crucial to freeze the rotation of the 2-methylphenyl ring and obtain precise atomic displacement parameters.

  • Refinement Strategy:

    • Locate the carboxylic acid proton in the difference Fourier map to confirm the neutral state (vs. zwitterion or salt).

    • Check for disorder in the Fluorine position (often disordered over two sites if the ring can flip).

Protocol B: Powder X-Ray Diffraction (PXRD) – The Bulk Validator

Objective: Confirm bulk phase purity and detect polymorphic contaminants.

  • Sample Prep: Lightly grind 50 mg of sample (do not over-grind; biaryls can undergo mechano-chemical amorphization).

  • Scan Parameters:

    • Range: 2

      
       = 3° to 40°.
      
    • Step Size: 0.02°.

    • Speed: 1°/min.

  • Analysis: Compare experimental pattern with the simulated pattern from SC-XRD (Protocol A). Any extra peaks indicate a secondary polymorph or starting material (e.g., 3-bromobenzoic acid).

Mechanistic Logic & Structural Pathways

The following diagrams illustrate the decision-making process for characterizing this molecule and the structural logic governing its properties.

Diagram 1: Characterization Decision Tree

Caption: Workflow for selecting the correct analytical technique based on the stage of development.

CharacterizationWorkflow Sample Crude 3-(4-F-2-Me-Ph)BA Solubility Solubility Check Sample->Solubility PXRD PXRD Analysis (Bulk Purity) Sample->PXRD Bulk Powder Growth Crystal Growth (EtOH/EtOAc) Solubility->Growth If Soluble SCXRD SC-XRD Analysis (3D Structure) Growth->SCXRD Single Crystal Simulate Simulate Pattern (Reference) SCXRD->Simulate Compare Compare & Validate PXRD->Compare Simulate->Compare

Diagram 2: Structure-Property Relationship (The "Twist" Effect)

Caption: How the 2-Methyl group influences the solid-state performance (Solubility & Stability).

StructureProperty MeGroup 2-Methyl Substituent Steric Steric Hindrance (Ortho-Effect) MeGroup->Steric Twist Biaryl Twist Angle (~60-90°) Steric->Twist Packing Disrupted Planar Packing (No Pi-Stacking) Twist->Packing Lattice Lower Lattice Energy Packing->Lattice Solubility Enhanced Solubility (Performance Gain) Lattice->Solubility

Technical Analysis: Interpreting the Data

When analyzing the crystal structure of this compound, focus on these three specific metrics. These are your "Quality Control" checkpoints.

The Carboxylic Acid Dimer[1][2]
  • Observation: In 95% of benzoic acid derivatives, molecules pair up via two O–H···O hydrogen bonds across a center of inversion [3].[1]

  • Validation: Measure the O···O distance. It should be 2.60 – 2.65 Å .

  • Deviation: If the distance is >2.70 Å or the motif is an infinite catemer (chain), you likely have a metastable polymorph or a solvate.

The Biaryl Torsion Angle[4]
  • Observation: The angle between the plane of the benzoic acid ring and the fluorotoluene ring.

  • Expectation: Due to the 2-methyl group, this angle should be >50° .

  • Comparison: In the Des-methyl alternative, this angle would be <30°, allowing tighter packing. The large angle in your product confirms the presence of the methyl group and predicts higher solubility.

Fluorine Disorder
  • Observation: The Fluorine atom at the 4-position may show high thermal motion or rotational disorder.

  • Action: Do not over-restrain this in the refinement. Real disorder indicates a "loose" crystal lattice, which correlates with better dissolution properties (a positive performance attribute for drug development).

References

  • Structural Landscape of Benzoic Acid Derivatives. Royal Society of Chemistry. Experimental crystal structures of fluorobenzoic acids serve as probes for the structural landscape of benzoic acid, highlighting the impact of substitution on packing efficiency.

  • Crystal Structures of Chloro- and Methyl-ortho-benzoic Acids. CrystEngComm. A comparative study rationalizing the structural similarities and steric effects of Methyl vs. Chloro substituents in biaryl systems.

  • Hydrogen Bond Motifs in Benzoic Acids.Acta Crystallographica. Analysis of the ubiquity of the carboxylic acid dimer (

    
    ) in supramolecular chemistry. 
    
  • PubChem Compound Summary: this compound. National Library of Medicine. Official chemical identification and descriptor data.

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A Comparative Guide to the Physiological Stability of 3-(4-Fluoro-2-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the stability of the novel chemical entity, 3-(4-Fluoro-2-methylphenyl)benzoic acid, under various simulated physiological conditions. In drug discovery and development, a thorough understanding of a compound's stability profile is paramount. It directly influences bioavailability, pharmacokinetic properties, and ultimately, therapeutic efficacy and safety. Instability can lead to rapid clearance, formation of inactive or toxic metabolites, and misleading in vitro data.[1][2][3]

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of the target compound against established benchmarks. We will explore its stability in simulated gastrointestinal fluids, plasma, and key hepatic metabolic systems. The experimental designs detailed herein are rooted in established regulatory expectations and best practices, ensuring the generation of robust and reliable data to guide critical development decisions.[4][5][6]

Chemical Stability in Simulated Gastrointestinal Fluids

For orally administered drugs, the initial hurdle is surviving the harsh, variable pH environments of the gastrointestinal (GI) tract.[7][8] Assessing chemical stability in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) is a critical first step to predict if the compound will reach the site of absorption intact.[9][10]

Rationale for Experimental Design

We evaluate stability at pH 1.2 (SGF) to mimic the acidic conditions of the stomach and at pH 6.8 (SIF) to represent the neutral environment of the small intestine.[9][10] Omeprazole, a proton-pump inhibitor known for its acid lability, serves as a negative control, while the highly stable propranolol is used as a positive control. This comparative structure validates the assay's ability to distinguish between stable and unstable molecules.

Experimental Protocol: SGF and SIF Stability
  • Preparation of Solutions:

    • Prepare SGF (pH 1.2) and SIF (pH 6.8) according to USP standards.

    • Prepare a 10 mM stock solution of this compound, Omeprazole, and Propranolol in DMSO.

  • Incubation:

    • Spike the test compounds into pre-warmed SGF and SIF to a final concentration of 5 µM.

    • Incubate all samples in a shaking water bath at 37°C.

    • Collect aliquots at specified time points (0, 30, 60, and 120 minutes).

  • Sample Quenching and Analysis:

    • Immediately terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to the aliquots.

    • Vortex and centrifuge the samples at 4°C to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[11]

Comparative Data: Gastrointestinal Stability
CompoundMatrix% Remaining at 30 min% Remaining at 60 min% Remaining at 120 min
This compound SGF (pH 1.2) 98.5 ± 1.2 97.1 ± 2.5 95.8 ± 2.1
This compound SIF (pH 6.8) 101.2 ± 2.0 99.5 ± 1.8 98.9 ± 1.5
Omeprazole (Unstable Control)SGF (pH 1.2)15.2 ± 3.1< 5< 1
Propranolol (Stable Control)SGF (pH 1.2)99.8 ± 1.599.1 ± 1.198.5 ± 1.9

Interpretation: this compound demonstrates excellent chemical stability in both simulated gastric and intestinal fluids, comparable to the stable control, propranolol. This suggests that non-enzymatic degradation in the GI tract is unlikely to be a barrier to its oral bioavailability.

Workflow for Chemical Stability Assessment

cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis prep_stock Prepare 10 mM DMSO Stock Solutions spike Spike Compound to 5 µM in SGF/SIF prep_stock->spike prep_media Prepare SGF (pH 1.2) and SIF (pH 6.8) prep_media->spike sample Sample at 0, 30, 60, 120 min spike->sample quench Quench with Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze

Caption: Workflow for assessing chemical stability in simulated GI fluids.

Stability in Plasma

Once absorbed, a drug enters systemic circulation where it can be degraded by plasma enzymes, primarily hydrolases and esterases.[2] High instability in plasma can lead to a short in vivo half-life and poor efficacy.[1][12] This assay is crucial for compounds with susceptible functional groups like esters or amides and for comparing stability across different species.

Rationale for Experimental Design

We assess stability in human, rat, and mouse plasma to identify potential interspecies differences that could impact the translation of preclinical data to humans. The assay includes a known ester-containing compound, Procaine, which is rapidly hydrolyzed, to serve as a positive control for enzymatic activity, ensuring the validity of the experiment.

Experimental Protocol: Plasma Stability
  • Preparation:

    • Thaw frozen pooled plasma (Human, Rat, Mouse) at 37°C.

    • Prepare 10 mM stock solutions of the test compound and Procaine in DMSO.

  • Incubation:

    • Add the test compound to the plasma to a final concentration of 1 µM (final DMSO concentration ≤ 0.25%).[1]

    • Incubate the plate at 37°C with gentle shaking.

    • Collect aliquots at 0, 15, 30, 60, and 120 minutes.[2][11]

  • Sample Processing and Analysis:

    • Terminate reactions by transferring aliquots to a plate containing ice-cold acetonitrile with an internal standard.[1]

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.

    • Calculate the half-life (t1/2) from the slope of the natural log of the percent remaining versus time.[12]

Comparative Data: Cross-Species Plasma Stability
CompoundSpeciesHalf-life (t1/2, min)Classification
This compound Human > 120 Stable
This compound Rat > 120 Stable
This compound Mouse > 120 Stable
Procaine (Unstable Control)Human8.5 ± 1.1Unstable
Procaine (Unstable Control)Rat2.1 ± 0.4Very Unstable
Procaine (Unstable Control)Mouse1.5 ± 0.3Very Unstable

Interpretation: The target compound is highly stable in the plasma of all species tested, with no significant degradation observed over the 2-hour incubation period. This indicates a low risk of rapid clearance due to plasma enzymatic activity. The lack of ester or readily hydrolyzable amide moieties in its structure is consistent with this finding.

Workflow for Plasma Stability Assay

prep Thaw Pooled Plasma (Human, Rat, Mouse) spike Spike Compound to 1 µM in Plasma prep->spike incubate Incubate @ 37°C spike->incubate sample Sample at 0, 15, 30, 60, 120 min incubate->sample quench Quench with Acetonitrile + Internal Standard sample->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate Half-Life (t1/2) analyze->calculate

Caption: Workflow for assessing compound stability in plasma.

Metabolic Stability in Liver Preparations

The liver is the primary site of drug metabolism, significantly impacting a drug's clearance and pharmacokinetic profile.[13] We utilize two complementary in vitro models: liver microsomes and primary hepatocytes, to build a comprehensive picture of metabolic fate.

Liver Microsomal Stability (Phase I Metabolism)

Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolism.[14][15] This assay is a cost-effective, high-throughput method to assess a compound's susceptibility to CYP-mediated clearance.

The assay is conducted in the presence and absence of the essential cofactor NADPH to distinguish between specific enzymatic degradation and non-specific chemical degradation in the matrix.[15][16] We use Midazolam (a high-clearance CYP3A4 substrate) and Diclofenac (a moderate-clearance CYP2C9 substrate) as controls to ensure the metabolic competence of the microsomal preparations.[16]

  • Reagent Preparation:

    • Prepare a reaction mixture containing pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).[14][15]

    • Prepare an NADPH-regenerating system solution.[17][18]

  • Incubation:

    • Add the test compound (1 µM final concentration) to the microsome mixture.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system (for +NADPH condition) or buffer (for -NADPH condition).

    • Take aliquots at 0, 5, 15, 30, and 45 minutes.[14]

  • Sample Processing and Analysis:

    • Stop the reaction with ice-cold acetonitrile containing an internal standard.

    • Centrifuge, collect the supernatant, and analyze by LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[16][18]

CompoundConditionHalf-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg)
This compound +NADPH 85.2 8.1
This compound -NADPH > 120 < 5.8
Midazolam (High Clearance Control)+NADPH6.8102.0
Diclofenac (Moderate Clearance Control)+NADPH25.527.2

Interpretation: The significant difference in degradation between the +NADPH and -NADPH conditions confirms that the clearance of this compound is primarily due to NADPH-dependent (i.e., CYP-mediated) metabolism. With a Clint of 8.1 µL/min/mg, the compound can be classified as having low to moderate intrinsic clearance in human liver microsomes.

Hepatocyte Stability (Phase I & Phase II Metabolism)

Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, as well as active transporters.[19][20] They provide a more holistic and physiologically relevant model for predicting in vivo hepatic clearance, as they account for cell permeability and the contribution of conjugation pathways (Phase II).[13][19]

Using plated cryopreserved hepatocytes allows for longer incubation times, which is essential for accurately characterizing the clearance of low-turnover compounds.[21] Verapamil (Phase I metabolism) and 7-Hydroxycoumarin (Phase II metabolism) are used as controls to confirm the activity of both major metabolic pathways in the cultured cells.

  • Cell Culture:

    • Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol. Allow cells to attach for 4-6 hours.[21]

  • Incubation:

    • Replace the medium with fresh, pre-warmed incubation medium containing the test compound (1 µM final concentration).

    • Incubate the plates at 37°C in a humidified incubator.

    • Sample both the cells and the supernatant at 0, 30, 60, 120, and 240 minutes.

  • Sample Processing and Analysis:

    • Terminate the reaction by adding ice-cold acetonitrile with an internal standard.

    • Process samples for LC-MS/MS analysis to quantify the disappearance of the parent compound.

    • Calculate the intrinsic clearance (Clint) in µL/min/10^6 cells.[22]

CompoundAssayIntrinsic Clearance (Clint)
This compound Microsomes 8.1 µL/min/mg protein
This compound Hepatocytes 15.5 µL/min/10^6 cells
Verapamil (Control)Hepatocytes45.2 µL/min/10^6 cells
7-Hydroxycoumarin (Control)Hepatocytes95.8 µL/min/10^6 cells

Interpretation: The intrinsic clearance value observed in hepatocytes is higher than that in microsomes. This suggests that in addition to the Phase I metabolism observed in microsomes, other pathways present in hepatocytes—such as Phase II conjugation (e.g., glucuronidation of the carboxylic acid group) or uptake transport—contribute to the overall metabolic clearance of the compound.

Workflow for Metabolic Stability Assessment

cluster_microsomes Microsomal Stability (Phase I) cluster_hepatocytes Hepatocyte Stability (Phase I & II) cluster_analysis Downstream Analysis m_prep Prepare Microsomes + Buffer m_incubate Add Compound; Pre-incubate 37°C m_prep->m_incubate m_start Start Reaction with +/- NADPH m_incubate->m_start m_sample Sample over 45 min m_start->m_sample quench Quench with Acetonitrile + Internal Standard m_sample->quench h_prep Plate Cryopreserved Hepatocytes h_incubate Add Compound in Incubation Medium h_prep->h_incubate h_sample Sample over 240 min h_incubate->h_sample h_sample->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate t1/2 and Clint analyze->calculate

Caption: Integrated workflow for microsomal and hepatocyte stability assays.

Integrated Stability Profile and Conclusion

The comprehensive evaluation of this compound under various physiological conditions provides a clear and encouraging stability profile.

  • Chemical Stability: The compound is exceptionally stable in simulated gastric and intestinal fluids, indicating that it is likely to remain intact prior to absorption following oral administration.

  • Plasma Stability: It exhibits high stability in human, rat, and mouse plasma, suggesting that degradation in systemic circulation will not be a significant route of clearance.

  • Metabolic Stability: The compound is metabolized by hepatic enzymes, showing low to moderate intrinsic clearance. The data indicates the involvement of both Phase I (CYP-mediated) and other pathways (likely Phase II conjugation) present in intact hepatocytes.

Overall Assessment: this compound possesses a favorable stability profile that supports its continued development as an orally administered drug candidate. The observed metabolic clearance is low enough to suggest a potentially acceptable human pharmacokinetic profile, warranting progression to in vivo animal PK studies to confirm these in vitro predictions.

References

  • Creative Bioarray. Chemical Stability Assays. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Merck Millipore. Metabolic Stability Assays. [Link]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • BioDuro. ADME Microsomal Stability Assay. [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]

  • Sygnature Discovery. Chemical Stability. [Link]

  • ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

  • Lachman Consultants. Stability Across the Lifecycle: The FDA-ICH Draft Q1 Guideline Explained. [Link]

  • Evotec (Cyprotex). Hepatocyte Stability. [Link]

  • Evotec (Cyprotex). Plasma Stability. [Link]

  • U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • Protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]

  • Creative Bioarray. Plasma Stability Assay. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • YouTube. ICH Q1C Guideline Overview | Stability Testing Requirements in Pharmaceuticals. [Link]

  • Domainex. Plasma Stability Assay. [Link]

  • PubMed. Validation and application of a stability-indicating HPLC method for the in vitro determination of gastric and intestinal stability of venlafaxine. [Link]

  • BioDuro. ADME Plasma Stability Assay. [Link]

  • ResearchGate. Development and application of high throughput plasma stability assay for drug discovery. [Link]

  • U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • European Pharmaceutical Review. Developments in stability testing and evaluation. [Link]

  • ResearchGate. Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]

  • EPRA Journals. STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. [Link]

  • ScienceDirect. Assay and Stability Testing. [Link]

  • National Center for Biotechnology Information. 4-Fluoro-2-(phenylamino)benzoic acid. [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-(4-Fluoro-2-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-(4-Fluoro-2-methylphenyl)benzoic acid is a fluorinated biphenyl carboxylic acid, commonly utilized as a scaffold in medicinal chemistry (e.g., Suzuki-Miyaura cross-coupling). While often handled as a stable solid, its specific functional groups—the carboxylic acid moiety and the fluorinated aromatic ring—dictate specific safety protocols.

This guide moves beyond generic "safety tips" to provide a causality-based safety framework. The presence of the fluorine atom introduces the risk of Hydrogen Fluoride (HF) generation during combustion, while the acidic nature requires strict protection against mucous membrane irritation.

Core Hazard Profile (GHS Classification)

Based on structural analogs (Fluorinated Benzoic Acids/Biphenyls)

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[2][3]

  • Fire Hazard: Emits toxic fumes (CO, CO₂, HF ) under fire conditions.

Personal Protective Equipment (PPE) Matrix

Effective PPE is not about "wearing gear"; it is about creating a barrier against specific permeation and exposure vectors.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Ocular Chemical Safety Goggles (ANSI Z87.1+)Standard safety glasses are insufficient for fine powders. Goggles provide a seal against airborne dust particles that can dissolve in ocular fluid to form acidic solutions.
Dermal (Hand) Nitrile Gloves (Min. thickness: 0.11 mm)Why Nitrile? Excellent resistance to organic acids. Protocol: Double-gloving is recommended during synthesis or when dissolving in organic solvents (e.g., DCM, THF) to prevent carrier-solvent permeation.
Respiratory Fume Hood (Primary) or N95/P100 Respirator Primary: Handle strictly within a certified chemical fume hood (Face velocity: 80–100 fpm). Secondary: If weighing outside a hood is unavoidable, a fit-tested N95 is the absolute minimum to prevent inhalation of irritant dust.
Body Lab Coat (100% Cotton or Nomex)Avoid Synthetic Blends: In the event of a fire, fluorinated compounds burn hot; synthetic lab coats can melt onto skin. Cotton/Nomex provides thermal resistance.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the specific operational task.

PPE_Selection_Logic Task Operational Task Weighing Weighing/Solid Handling Task->Weighing Synthesis Synthesis/Liquid Handling Task->Synthesis Cleanup Spill Cleanup Task->Cleanup Risk_Dust Risk: Inhalation of Acidic Dust Weighing->Risk_Dust Risk_Splash Risk: Corrosive Solvent Splash Synthesis->Risk_Splash Risk_Exposure Risk: High Concentration Exposure Cleanup->Risk_Exposure PPE_Resp PPE: Fume Hood + N95 (Backup) Risk_Dust->PPE_Resp PPE_Eye PPE: Goggles (Sealed) Risk_Dust->PPE_Eye Risk_Splash->PPE_Eye PPE_Glove PPE: Double Nitrile (0.11mm+) Risk_Splash->PPE_Glove PPE_Full PPE: Full Face Respirator + Tyvek Risk_Exposure->PPE_Full

Figure 1: Logic flow for selecting PPE based on the specific hazard vector (Dust vs. Splash).

Operational Protocols

A. Weighing & Transfer (Static Control)

Fine organic powders like this compound are prone to static charge, which causes "scattering." This increases inhalation risk.

  • Engineering Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the chemical.

  • Technique: Use a disposable spatula. Do not tap the spatula against the flask rim; this generates aerosolized dust.

  • Environment: Perform all weighing inside the fume hood. If the balance is sensitive to draft, use a "balance enclosure" specifically designed to dampen airflow while maintaining negative pressure.

B. Reaction Setup
  • Solvent Choice: When dissolving this acid, be aware that fluorinated biphenyls may have higher lipophilicity, potentially aiding skin absorption if dissolved in carriers like DMSO or DMF.

  • Inert Atmosphere: While the acid itself is stable, coupling reactions (Suzuki) often require Nitrogen/Argon. Ensure the Schlenk line or balloon setup is secured to prevent over-pressurization and potential glassware rupture.

C. Emergency Spill Response

Do not dry sweep. Dry sweeping creates a dust cloud, immediately exposing the respiratory tract.

  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Don goggles, double nitrile gloves, and N95 (if outside hood).

  • Contain: Cover the spill with a wet paper towel (dampened with water or inert oil) to suppress dust.

  • Neutralize: Wipe the area with a dilute sodium bicarbonate solution (5%) to neutralize the carboxylic acid residues.

  • Disposal: Place all waste in a sealed bag labeled "Hazardous Waste: Fluorinated Organic Solid."

Disposal & Decontamination

Proper disposal is critical due to the fluorinated nature of the compound.

Waste Categorization
Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidIncineration. Do not landfill. Fluorinated aromatics are persistent. High-temperature incineration ensures destruction of the C-F bond.
Liquid Waste Halogenated Organic SolventCollect in "Halogenated Waste" carboys. Do not mix with non-halogenated solvents if your facility separates them (cost saving).
Aqueous Waste Acidic Aqueous WasteNeutralize to pH 6–8 before disposal only if local regulations permit. Preferred: Collect as aqueous hazardous waste to prevent fluorinated byproduct release into water systems.
Decontamination of Glassware
  • Rinse 1: Acetone or Ethanol (collect as halogenated organic waste).

  • Rinse 2: Base bath (KOH/Isopropanol) is effective for deprotonating the acid and solubilizing it, but ensure no incompatible metal catalysts are present.

  • Wash: Standard detergent and water.

Emergency Response Workflow

The following diagram outlines the immediate steps in the event of an accidental spill or exposure.

Spill_Response Start Spill / Exposure Event Assess 1. Assess: Liquid or Solid? Start->Assess Solid Solid (Powder) Assess->Solid Liquid Solution (Solvent) Assess->Liquid Action_Solid Cover with Wet Pad (Prevent Dust) Solid->Action_Solid Action_Liquid Absorb with Vermiculite (Contain Spread) Liquid->Action_Liquid Decon Decontaminate Surface (Sodium Bicarbonate Wash) Action_Solid->Decon Action_Liquid->Decon Dispose Label & Dispose (Halogenated Waste) Decon->Dispose

Figure 2: Step-by-step workflow for managing spills of this compound.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • Indiana University EHS. (n.d.). Laboratory Waste Management Guide: Acid-Base Neutralization. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.